molecular formula C23H17BrN4OS4 B15011902 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B15011902
M. Wt: 573.6 g/mol
InChI Key: ODOGZTKAVHJJSS-UHFFFAOYSA-N
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Description

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediates, which are then coupled through sulfanyl linkages.

  • Step 1: Synthesis of 6-amino-1,3-benzothiazole

      Reagents: 2-aminothiophenol, carbon disulfide, and an oxidizing agent.

      Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.

  • Step 2: Bromination of Benzyl Group

      Reagents: Benzyl chloride and bromine.

      Conditions: The reaction is performed at room temperature in the presence of a catalyst like iron(III) bromide.

  • Step 3: Coupling Reaction

      Reagents: The synthesized 6-amino-1,3-benzothiazole and brominated benzyl compound.

      Conditions: The coupling is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl groups can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-benzothiazole
  • 4-Bromobenzyl chloride
  • 2-Aminothiophenol

Uniqueness

What sets 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide apart is its dual benzothiazole structure linked by sulfanyl groups, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C23H17BrN4OS4

Molecular Weight

573.6 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C23H17BrN4OS4/c24-14-3-1-13(2-4-14)11-30-22-28-18-8-6-16(10-20(18)33-22)26-21(29)12-31-23-27-17-7-5-15(25)9-19(17)32-23/h1-10H,11-12,25H2,(H,26,29)

InChI Key

ODOGZTKAVHJJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N)Br

Origin of Product

United States

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